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Compound of Interest

Compound Name: Rauvoyunine B

Cat. No.: B1153609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the first total

synthesis of (-)-Rauvomine B, a structurally unique cyclopropane-containing indole alkaloid.

The synthesis, accomplished in 11 steps with an overall yield of 2.4%, offers a significant route

to a molecule with potential anti-inflammatory properties.[1][2][3] This note will detail the key

chemical transformations, provide tabulated quantitative data for each synthetic step, and

present detailed experimental protocols for the pivotal reactions involved.

Introduction
(-)-Rauvomine B is a monoterpene indole alkaloid isolated from Rauvolfia vomitoria.[4] Its

complex, hexacyclic structure, featuring a rare cyclopropane ring, presents a formidable

synthetic challenge.[4] The successful total synthesis, reported by Aquilina, Banerjee, Morais,

Chen, and Smith, employs a strategic combination of modern synthetic methods, including a

palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction,

ring-closing metathesis, and a novel strain-promoted intramolecular cyclopropanation.[1][3][5]

[6] This work provides a valuable roadmap for the synthesis of (-)-Rauvomine B and its analogs

for further investigation in drug discovery and development.

Synthetic Strategy Overview
The convergent synthesis begins with commercially available materials and strategically builds

the core structure of (-)-Rauvomine B. The key steps involve the initial construction of a chiral
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amine, followed by the formation of the tetracyclic core via a Pictet-Spengler reaction.

Subsequent ring-closing metathesis establishes the indoloquinolizidine skeleton. The crucial

and final ring-forming event is an intramolecular cyclopropanation of an N-sulfonyl triazole

precursor, which is dependent on the conformational strain of the substrate.[1][4]

Starting Materials Stereospecific
Allylic Amination

cis-selective
Pictet-Spengler Reaction

Ring-Closing
Metathesis (RCM)

N-Sulfonyl Triazole
Formation

Intramolecular
Cyclopropanation Final Deprotection (-)-Rauvomine B

Click to download full resolution via product page

Caption: Overall workflow of the (-)-Rauvomine B total synthesis.

Quantitative Data Summary
The following table summarizes the quantitative data for each of the 11 steps in the total

synthesis of (-)-Rauvomine B.
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Step Reaction
Starting
Material

Product Yield (%)

1
Stereospecific

Allylic Amination

Tryptophan

Methyl Ester

Derivative

Secondary

Amine
70

2
Pictet-Spengler

Reaction

Secondary

Amine &

Aldehyde

Alkyl Selenide 65

3
Oxidative

Elimination
Alkyl Selenide Diene 85

4
Ring-Closing

Metathesis
Diene

Indoloquinolizidin

e
80

5 Ester Reduction Methyl Ester Primary Alcohol 95

6
Alcohol to Alkyne

Conversion
Primary Alcohol Terminal Alkyne 41 (2 steps)

7 Boc Protection Amine
Boc-protected

Amine
-

8
Azide Dipolar

Cycloaddition

Terminal Alkyne

& Sulfonyl Azide

N-Sulfonyl

Triazole
75

9

Intramolecular

Cyclopropanatio

n

N-Sulfonyl

Triazole

Cyclopropane

Adduct
60

10 Boc Deprotection

Boc-protected

Final

Intermediate

(-)-Rauvomine B 91

Overall Total Synthesis
Commercial

Materials
(-)-Rauvomine B 2.4

Key Experimental Protocols
Detailed methodologies for the pivotal reactions in the synthesis are provided below.
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Protocol 1: Palladium-Catalyzed Stereospecific Allylic
Amination
This crucial step establishes the first stereocenter of the molecule.

Reaction Setup: To a solution of the tryptophan methyl ester derivative and triethylamine in

dichloromethane, add the palladium catalyst (Pd(dppe)2) under an inert atmosphere.

Reaction Conditions: Heat the reaction mixture to 80 °C.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification: Upon completion, cool the reaction to room temperature,

concentrate under reduced pressure, and purify the residue by flash column chromatography

to afford the secondary amine.

Protocol 2: cis-selective Pictet-Spengler Reaction
This reaction constructs the tetracyclic core of the molecule with high diastereoselectivity.

Reaction Setup: Dissolve the secondary amine and the corresponding aldehyde in a suitable

solvent.

Reaction Conditions: Treat the solution with the appropriate acid catalyst.

Monitoring: Monitor the formation of the product by TLC.

Work-up and Purification: Quench the reaction, extract the product with an organic solvent,

dry the organic layer, and concentrate. Purify the crude product via flash column

chromatography to yield the alkyl selenide.

Protocol 3: Ring-Closing Metathesis (RCM)
This step forms the key indoloquinolizidine ring system.

Reaction Setup: To a solution of the diene in a suitable solvent (e.g., dichloromethane), add

a Grubbs-type catalyst (e.g., HG II catalyst).
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Reaction Conditions: Stir the reaction mixture at room temperature under an inert

atmosphere.

Monitoring: Monitor the reaction by TLC.

Work-up and Purification: Upon completion, quench the reaction and purify the product by

flash column chromatography.

Protocol 4: Strain-Promoted Intramolecular
Cyclopropanation
This is the key bond-forming reaction that completes the hexacyclic core of (-)-Rauvomine B.

Reaction Setup: To a solution of the N-sulfonyl triazole precursor in a suitable solvent, add a

rhodium (II) catalyst.

Reaction Conditions: Stir the reaction at the optimal temperature to induce carbene

formation and subsequent intramolecular cyclopropanation.

Monitoring: Monitor the disappearance of the starting material and the formation of the

product by TLC and LC-MS.

Work-up and Purification: After the reaction is complete, concentrate the mixture and purify

the residue by flash column chromatography to obtain the cyclopropane-containing

intermediate.
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Caption: Key transformation in the final cyclization step.
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Conclusion
The first total synthesis of (-)-Rauvomine B represents a significant achievement in natural

product synthesis. The developed synthetic route not only provides access to this unique

molecule but also showcases the power of modern synthetic methodologies in constructing

complex molecular architectures. The detailed protocols and data presented herein are

intended to serve as a valuable resource for researchers in organic synthesis, medicinal

chemistry, and drug development, enabling further exploration of the biological activities of (-)-

Rauvomine B and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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